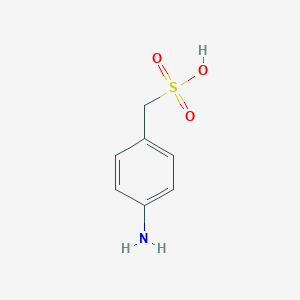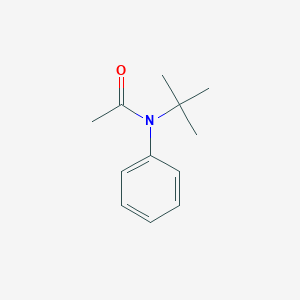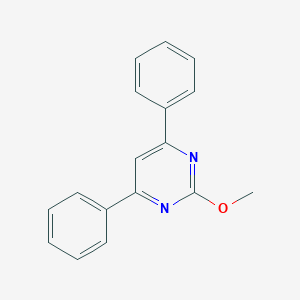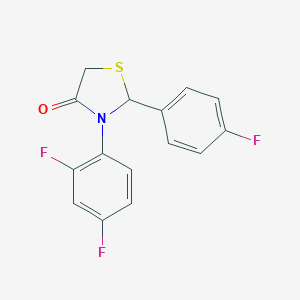![molecular formula C18H14N6OS2 B261594 4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B261594.png)
4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is known to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.
Wirkmechanismus
The mechanism of action of 4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is not yet fully understood. However, preliminary studies suggest that this compound may exert its effects through the inhibition of specific enzymes or receptors in the body, leading to changes in cellular signaling pathways and ultimately resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are numerous and varied. Some of the most notable effects observed in preclinical studies include anti-inflammatory activity, anti-tumor activity, and the ability to regulate glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide in laboratory experiments is its relative ease of synthesis and availability. However, one of the main limitations of using this compound is its potential toxicity, which must be carefully monitored and controlled in all experiments.
Zukünftige Richtungen
There are numerous potential future directions for research involving 4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide. Some of the most promising areas of research include further investigation of its mechanism of action, the development of more potent and selective analogs, and the exploration of its potential as a therapeutic agent in human clinical trials. Additionally, this compound may also have applications in other fields, such as materials science and catalysis, which should be further explored in future research.
Synthesemethoden
The synthesis of 4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves a series of chemical reactions that are typically carried out in a laboratory setting. The most commonly used method for synthesizing this compound involves the reaction of 4-phenyl-1,3-thiazol-2-amine with 4-(bromomethyl)benzonitrile, followed by the reaction of the resulting intermediate with sodium azide and dimethyl sulfide.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide in scientific research are vast and varied. One of the most promising areas of application for this compound is in the field of medicinal chemistry, where it is being studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and inflammation.
Eigenschaften
Molekularformel |
C18H14N6OS2 |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
4-(5-methylsulfanyltetrazol-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C18H14N6OS2/c1-26-18-21-22-23-24(18)14-9-7-13(8-10-14)16(25)20-17-19-15(11-27-17)12-5-3-2-4-6-12/h2-11H,1H3,(H,19,20,25) |
InChI-Schlüssel |
JCXKZJVATSZULF-UHFFFAOYSA-N |
SMILES |
CSC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Kanonische SMILES |
CSC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-Iodophenyl)-2-oxoethyl]pyridinium](/img/structure/B261511.png)
![2-{[(2-Chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B261516.png)





![2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole](/img/structure/B261539.png)
![1-Methyl-2-[4-(diethylamino)styryl]pyridinium](/img/structure/B261540.png)

![3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol](/img/structure/B261542.png)
![5-{[2-(4-Chlorophenyl)ethyl]amino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B261544.png)

